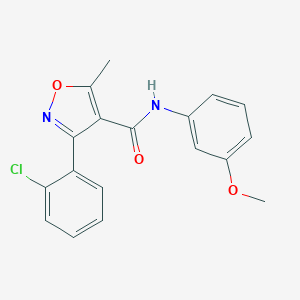

3-(2-氯苯基)-N-(3-甲氧基苯基)-5-甲基-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CMPO) is a novel compound that has been studied for its potential applications in various scientific fields. CMPO is a heterocyclic compound and is a derivative of the oxazole ring system. This compound has been found to have a wide range of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. CMPO has also been studied for its potential applications in the fields of drug delivery, cancer therapy, and gene therapy.

科学研究应用

环境影响和降解

氯苯酚,与该化合物的氯苯部分相关的基团,以其对哺乳动物和水生生物的中等毒性效应而闻名。它们在环境中的持久性取决于能够生物降解这些化合物的适应性微生物的存在。氯苯酚还表现出强烈的感官效应,影响水的感官特性 (Krijgsheld & Gen, 1986)。

材料科学应用

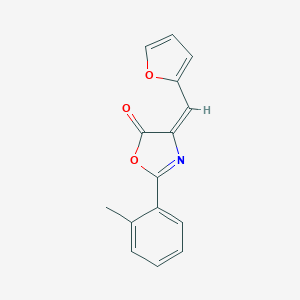

在材料科学中,特别是在塑料闪烁体的开发中,已经探索了恶唑衍生物的使用。恶唑在基于聚甲基丙烯酸甲酯的塑料闪烁体中用作发光染料时,不会改变闪烁效率、光学透明度或对热、光和辐射损伤的稳定性。这一应用凸显了恶唑衍生物在开发用于辐射检测的高级材料方面的潜力 (Salimgareeva & Kolesov, 2005)。

药理学研究

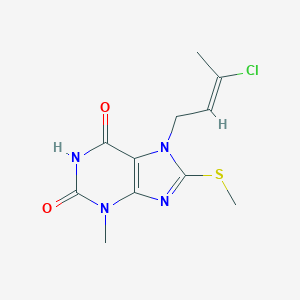

恶唑衍生物的药理探索已证明了它们在药物发现、生物偶联和材料科学中的重要性。1,2,3-三唑(与恶唑相关的支架)在药物化学中的多种应用凸显了这些化合物在开发新治疗剂方面的广泛潜力 (Kaushik et al., 2019)。此外,1,3-唑(包括恶唑)的 4-磷酸化衍生物已显示出各种生物活性,表明有可能开发毒性降低和疗效增强的药物 (Abdurakhmanova et al., 2018)。

作用机制

Target of Action

Similar compounds have been found to interact with the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages (tams) in pancreatic ductal adenocarcinoma (pdac) . The AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

It can be inferred from similar compounds that the activation of ahr in tams can lead to an inflammatory phenotype .

Biochemical Pathways

Similar compounds have been shown to influence the tryptophan metabolism pathway . The activation of AhR in TAMs can lead to changes in this pathway, affecting the immune response .

Result of Action

Similar compounds have been shown to reduce pdac growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .

Action Environment

It has been found that the removal of dietary tryptophan can reduce tam ahr activity and promote intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Providing dietary indoles can block this effect .

属性

IUPAC Name |

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAXKUZLELFGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester](/img/structure/B404737.png)

![Isobutyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B404739.png)

![7-({4-Nitrobenzyl}sulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B404741.png)

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B404742.png)

![2,8-Dimethyl-1-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B404744.png)

![2,3-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]-1H-indole](/img/structure/B404745.png)

![3-({2-[(2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoyl)amino]-3-methylbutanoyl}amino)-2,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B404747.png)

![Methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404750.png)

![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)

![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)